2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopentyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-23-16-8-7-14(10-18(16)24-2)17-11-15(21-25-17)12-20-19(22)9-13-5-3-4-6-13/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZZQIOHZPKDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide can be achieved through various synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
The isoxazole ring and cyclopentyl group are susceptible to oxidation under specific conditions.
Key Findings :
-
Isoxazole rings are prone to oxidative ring opening, forming α,β-diketones or nitriles depending on the reaction conditions .
-
The cyclopentyl group may undergo oxidation to cyclopentanone derivatives, though steric hindrance could limit reactivity.
Reduction Reactions
Reduction primarily targets the acetamide carbonyl and isoxazole ring.
| Reducing Agent | Conditions | Product | Mechanism |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether/THF, reflux | Reduction of acetamide to amine: N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-cyclopentylethylamine | Full reduction of carbonyl to CH₂NH₂ group |
| H₂/Pd-C | Ethanol, room temperature | Partial hydrogenation of isoxazole to dihydroisoxazole | Selective saturation of the N-O bond |
Key Findings :
-
Catalytic hydrogenation preserves the aromatic dimethoxyphenyl group but reduces the isoxazole ring’s N-O bond.
-
Strong reducing agents like LiAlH₄ cleave the acetamide into primary amines.
Nucleophilic Substitution
The isoxazole ring’s electron-deficient nature facilitates substitution at positions 3 and 5.
| Nucleophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Grignard reagents | Dry THF, 0°C to reflux | Alkylation at isoxazole C-4 position | Directed by ring electronics and steric effects |
| Amines | DCM, room temperature | Displacement of methyl group on isoxazole (if labile) | Limited by steric bulk of cyclopentyl group |
Key Findings :
-
Substitution occurs preferentially at the C-4 position of the isoxazole ring due to electronic activation.
-
The dimethoxyphenyl group’s electron-donating effects deactivate adjacent positions, reducing reactivity.
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions.
| Dienophile | Conditions | Product | Application |
|---|---|---|---|
| Nitrile oxides | Heat, toluene | Formation of fused bicyclic isoxazoline derivatives | Synthesis of polyheterocyclic compounds |
| Diazomethane | Ether, 0°C | Addition to isoxazole ring, forming pyrazole intermediates | Limited by competing side reactions |
Key Findings :
-
Cycloadditions exploit the isoxazole’s diene character, enabling access to complex heterocycles.
Hydrolysis and Acid/Base Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions.
Key Findings :
-
Acidic hydrolysis cleaves the acetamide bond, yielding carboxylic acids and amines.
Comparative Reactivity with Structural Analogs
A comparison with the cyclohexyl analog (CAS 952970-03-5) reveals differences in steric and electronic effects:
| Reaction Type | Cyclopentyl Derivative | Cyclohexyl Derivative | Rationale |
|---|---|---|---|
| Oxidation | Faster due to ring strain | Slower due to lower strain | Ring strain in cyclopentyl enhances reactivity |
| Reduction | Similar yields | Comparable | Minimal steric impact on carbonyl reduction |
| Substitution | Lower regioselectivity | Higher steric hindrance at C-4 | Cyclohexyl’s bulk impedes nucleophilic attack |
Scientific Research Applications
2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparison
The table below highlights key structural and functional differences between the target compound and analogs from literature:
Key Observations:
Shared 3,4-Dimethoxyphenyl Motif: The target compound and verapamil both incorporate this group, which is critical for binding to calcium channels.
Isoxazole vs. Pyridine/Acridine Cores: Unlike 4-aminopyridine (pyridine) or tacrine (acridine), the target’s isoxazole may confer improved metabolic stability due to reduced susceptibility to oxidation .
Acetamide Backbone: Compounds from Pharmacopeial Forum (e.g., compound e) share the acetamide group but feature 2,6-dimethylphenoxy substituents instead of cyclopentyl or dimethoxyphenyl groups. This suggests divergent targets, possibly antimicrobial or enzyme-related .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : The isoxazole ring may reduce cytochrome P450-mediated metabolism relative to tacrine’s acridine core, which is associated with hepatotoxicity .
- Toxicity: While tacrine and obidoxime exhibit known toxicity (hepatotoxicity and oxime-related side effects, respectively), the target’s novel structure may mitigate these risks.
Biological Activity
Overview
2-Cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound belonging to the isoxazole family, known for its diverse biological activities. Isoxazoles are five-membered heterocycles that have been extensively studied for their therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- IUPAC Name : 2-cyclopentyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
- Molecular Formula : C19H24N2O4
- CAS Number : 953232-54-7
The synthesis typically involves a [2+3] cycloaddition reaction of nitrile oxides with olefins or crotonate derivatives, leading to the formation of the desired isoxazole derivative.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Isoxazole derivatives are known to modulate the activity of enzymes and receptors involved in critical biological pathways. The specific targets for this compound may include:
- Histone Deacetylases (HDACs) : Isoxazoles have shown potential as HDAC inhibitors, which play a significant role in regulating gene expression and are implicated in cancer biology .
- Inflammatory Pathways : The compound may exert anti-inflammatory effects by modulating cytokine production and signaling pathways.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that isoxazole derivatives exhibit significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Analgesic Effects : Potential analgesic properties have been noted, warranting further investigation into its use for pain management.
Data Table: Summary of Biological Activities
Case Studies
Several studies have highlighted the biological efficacy of isoxazole derivatives similar to this compound:
- Isoxazole Derivatives as HDAC Inhibitors :
- Antimicrobial Efficacy :
- Inflammation Models :
Comparative Analysis with Similar Compounds
When compared to other isoxazole derivatives such as 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole, this compound exhibits unique biological profiles due to its specific substitution pattern. This specificity may enhance its therapeutic potential while minimizing side effects associated with broader-spectrum compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
